molecular formula C18H21N3O2 B13701417 6-(4-Methyl-1-piperazinyl)-4-(o-tolyl)nicotinic Acid

6-(4-Methyl-1-piperazinyl)-4-(o-tolyl)nicotinic Acid

Cat. No.: B13701417
M. Wt: 311.4 g/mol
InChI Key: LBDIPESQGJKGIG-UHFFFAOYSA-N
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Description

6-(4-Methyl-1-piperazinyl)-4-(o-tolyl)nicotinic Acid (CAS 132521-70-1) is a nicotinic acid derivative featuring a 4-(o-tolyl) substituent at the 4-position and a 4-methylpiperazinyl group at the 6-position of the pyridine ring. Its molecular formula is C₁₈H₂₀N₃O₂, with a molecular weight of 309.37 g/mol . The compound is structurally characterized by:

  • A nicotinic acid core (pyridine-3-carboxylic acid), which provides hydrogen-bonding and electrostatic interaction capabilities.
  • A 4-(o-tolyl) group (ortho-methylphenyl), contributing steric bulk and lipophilicity.

This compound is primarily used in research settings, though its structural analogs have clinical applications (e.g., kinase inhibitors, antiemetics) .

Properties

IUPAC Name

4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-13-5-3-4-6-14(13)15-11-17(19-12-16(15)18(22)23)21-9-7-20(2)8-10-21/h3-6,11-12H,7-10H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDIPESQGJKGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=C2C(=O)O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Implications

Pharmacokinetic Considerations

  • Solubility : The carboxylic acid group in 6-(4-Methyl-1-piperazinyl)-4-(o-tolyl)nicotinic Acid improves aqueous solubility compared to its amide analogs, favoring oral bioavailability .
  • Metabolic Stability : Ethyl or trifluoromethyl substituents (e.g., Netupitant) reduce cytochrome P450-mediated metabolism, extending half-life .

Structure-Activity Relationships (SAR)

  • Piperazinyl Position : Piperazine at the 6-position (vs. 2- or 4-positions) optimizes steric compatibility with kinase ATP-binding pockets .
  • Ortho-Substituents : The o-tolyl group’s steric effects may limit off-target interactions, as seen in nintedanib’s selective kinase binding .

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